molecular formula C16H28O2 B110428 Ambrettolide CAS No. 123-69-3

Ambrettolide

Cat. No. B110428
CAS RN: 123-69-3
M. Wt: 252.39 g/mol
InChI Key: NVIPUOMWGQAOIT-RQOWECAXSA-N
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Description

Ambrettolide is a macrocyclic musk with an exceptional diffusion and a very fine character . It is a superb fixative and highly substantive, and yet exalts the top note of a fragrance in an exceptional manner . It is a colorless to pale yellow clear liquid; its odor type is soapy and its odor is described as ‘sweet, soapy, perfume-like with a heavy fruity undertone’ .


Synthesis Analysis

The synthesis of ambrettolide and its trans-stereoisomer is accomplished from threo-9,10,18-trihydroxyoctadecanoic acid (phloionolic acid derived from cork) via a high-yielding seven-stage synthesis . Substantial emphasis is given on ring-closing metathesis (RCM) as a tool for the synthesis of cyclic compounds such as civetone, muscone, exaltolide, ambrettolide/isoambrettolide, and yuzu lactone .


Molecular Structure Analysis

Ambrettolide has a molecular formula of C16H28O2, with an average mass of 252.392 Da and a monoisotopic mass of 252.208923 Da .


Chemical Reactions Analysis

Ambrettolide has been identified by chemical analysis in 1 of 91 essential oils, which have caused contact allergy / allergic contact dermatitis: chamomile oil German .


Physical And Chemical Properties Analysis

Ambrettolide is a colorless to pale yellow clear liquid; its odor type is soapy and its odor is described as ‘sweet, soapy, perfume-like with a heavy fruity undertone’ . It is a component of Ambrette seed oil .

Scientific Research Applications

Antibacterial Properties

Ambrettolide, a component of ambrette seed oil, has been studied for its antibacterial properties. A study by Arokiyaraj et al. (2014) found that ambrette seed oil, which contains ambrettolide, showed inhibitory effects against various bacteria including Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis. The study also explored the mechanisms of this antibacterial activity, finding increased activity of lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) in the presence of the oil.

Synthesis from Natural Sources

The synthesis of ambrettolide has been a topic of interest due to its potential commercial applications. Sanz and Seoane (1982) described a high-yielding synthesis of ambrettolide from phloionolic acid derived from cork, which could provide a commercial source for ambrettolide production (Sanz & Seoane, 1982).

Fragrance and Perfumery

Ambrettolide is notable for its use in the fragrance industry. A study by Nee, Cartt, and Pollard (1986) identified ambrettolide as a major component in the monoester fraction of ambrette (Hibiscus abelmoschus) seeds, which are used in perfumery (Nee, Cartt & Pollard, 1986).

Biomedical Applications

Ambrettolide's potential as a biomaterial has been explored. A study by van der Meulen et al. (2008) investigated polymers derived from ambrettolide for their potential as biomaterials, noting their high crystallinity and non-toxicity, which could be advantageous in medical applications (van der Meulen et al., 2008).

Environmental Monitoring

In environmental science, ambrettolide has been used as a marker in wastewater analysis. A study by Vallecillos, Borrull, and Pocurull (2013) developed a method to determine macrocyclic musk fragrances, including ambrettolide, in wastewater samples, highlighting its relevance in environmental monitoring (Vallecillos, Borrull & Pocurull, 2013).

Future Directions

As the world continues to prioritize sustainability and organic chemicals, the production and distribution of Ambrettolide serve as a beacon of progress toward a more eco-friendly future . Its versatility and appeal underscore its enduring significance in the fragrance industry and beyond .

properties

IUPAC Name

(8Z)-1-oxacycloheptadec-8-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIPUOMWGQAOIT-RQOWECAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCOC(=O)CCCCCC=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCOC(=O)CCCCC/C=C\CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20881237
Record name Musk
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

398.00 to 399.00 °C. @ 760.00 mm Hg
Record name (Z)-7-Hexadecen-1,16-olide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ambrettolide

CAS RN

123-69-3
Record name Ambrettolide
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Record name Musk
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Record name Oxacycloheptadec-8-en-2-one, (8Z)-
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Record name Musk
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Record name Hexadec-7-en-16-olide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.223
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Record name OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)-
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Record name (Z)-7-Hexadecen-1,16-olide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031086
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
779
Citations
SD Sabnis, HH Mathur… - Journal of the Chemical …, 1963 - pubs.rsc.org
… yielded ambrettolic acid which on lactonisation afforded ambrettolide. AMBRETTOLIDE (VII) is the main … synthesis of ambrettolide in unspecified yield has been recorded by B a ~ dart . ~ …
Number of citations: 5 pubs.rsc.org
V Sanz, E Seoane - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
… compound into ambrettolide via a high… Ambrettolide has a higher R, value than ambrettolide under the same gas chromatography conditions. The physical properties of our ambrettolide …
Number of citations: 19 pubs.rsc.org
C Wang, M Yu, AF Kyle, P Jakubec… - … A European Journal, 2013 - Wiley Online Library
The first broadly applicable set of protocols for efficient Z‐selective formation of macrocyclic disubstituted alkenes through catalytic ring‐closing metathesis (RCM) is described. …
BD Mookherjee, RW Trenkle… - The Journal of Organic …, 1972 - ACS Publications
… (8d) together with small amounts of the mixture of ambrettolide 8a and its isomers 8b and 8c. … with small amounts of the mixture of ambrettolide 8a and its isomers 8b and 8c from now …
Number of citations: 21 pubs.acs.org
B Maurer, A Grieder - Helvetica Chimica Acta, 1977 - Wiley Online Library
… 224, and shows nearly the same fragmentation pattern as ambrettolide (4). The NMR. spectra of … Consequently, the new lactone may be regarded as a lower homologue of ambrettolide. …
Number of citations: 42 onlinelibrary.wiley.com
P Kraft, R Cadalbert - Synlett, 1997 - thieme-connect.com
The thia-analog of ambrettolide, 1, 8-oxathiacyclohexadecan-2-one (3), was synthesized from ℇ-caprolactone (4). Cleavage of 4 with trimethylsilyl iodide in the presence of ethanol …
Number of citations: 10 www.thieme-connect.com
TY Nee, S Cartt, MR Pollard - Phytochemistry, 1986 - Elsevier
… Since ambrettolide and octadecenolide are present at levels of ca 5.8 and 2.4 pg per seed, … and ambrettolide musks are also well known [2,3], but the C1s homologue of ambrettolide …
Number of citations: 25 www.sciencedirect.com
S Arokiyaraj, SH Choi, Y Lee, R Bharanidharan… - Molecules, 2014 - mdpi.com
In the present study, chemical composition and the antibacterial mechanism of ambrette seed oil are investigated. Chemical composition of the oil was analysed by gas chromatography-…
Number of citations: 23 www.mdpi.com
MAJ Veld, ARA Palmans… - Journal of Polymer …, 2007 - Wiley Online Library
… ambrettolide, a fragrance, and aleuritic acid, a trihydroxy functional fatty acid, as the starting materials. Ambrettolide … of the double bond—furnishes ambrettolide epoxide 2 in one step by …
Number of citations: 48 onlinelibrary.wiley.com
C Garcı́a-Jares, M Llompart, M Polo, C Salgado… - … of Chromatography A, 2002 - Elsevier
… Nevertheless, with the exception of ambrettolide this main … the less volatile and more lipophyllic musk, the ambrettolide. … ; and somewhat higher for ambrettolide. Nevertheless, these …
Number of citations: 89 www.sciencedirect.com

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